Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate
Overview
Description
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate is a complex organic compound that features a proline derivative linked to a benzyl group containing a dioxaborinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate typically involves a multi-step process. One common method begins with the preparation of the benzyl bromide derivative, which is then reacted with proline ethyl ester in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a reaction with 5,5-dimethyl-1,3,2-dioxaborinane under anhydrous conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: Its unique properties may be exploited in the development of new materials with specific chemical or physical characteristics.
Mechanism of Action
The mechanism by which Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate exerts its effects is largely dependent on its interaction with molecular targets. The dioxaborinane moiety can interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The proline derivative may also play a role in binding to specific proteins or nucleic acids, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Similar in structure but with a benzoate group instead of a proline derivative.
5,5-Dimethyl-1,3,2-dioxaborinane derivatives: Various derivatives with different substituents on the benzyl group.
Uniqueness
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate is unique due to the combination of the proline derivative and the dioxaborinane moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
ethyl (2S)-1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-4-23-18(22)17-6-5-11-21(17)12-15-7-9-16(10-8-15)20-24-13-19(2,3)14-25-20/h7-10,17H,4-6,11-14H2,1-3H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJSRZACPHCHNT-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CN3CCCC3C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CN3CCC[C@H]3C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129443 | |
Record name | L-Proline, 1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096992-30-0 | |
Record name | L-Proline, 1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096992-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, 1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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